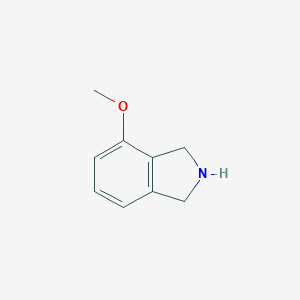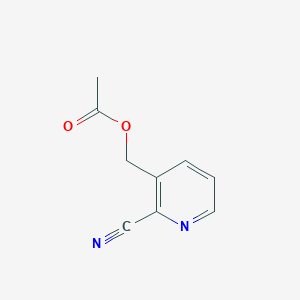
Ethyl 1-hydroxycyclopropane-1-carboxylate
Vue d'ensemble
Description
Ethyl 1-hydroxycyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 g/mol . The IUPAC name for this compound is ethyl 1-hydroxycyclopropanecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 1-hydroxycyclopropane-1-carboxylate is 1S/C6H10O3/c1-2-9-5(7)6(8)3-4-6/h8H,2-4H2,1H3 . The Canonical SMILES for this compound is CCOC(=O)C1(CC1)O .
Physical And Chemical Properties Analysis
Ethyl 1-hydroxycyclopropane-1-carboxylate has a molecular weight of 130.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The exact mass of this compound is 130.062994177 g/mol .
Applications De Recherche Scientifique
Overview
Ethyl 1-hydroxycyclopropane-1-carboxylate is not directly mentioned in the current literature accessible through the search. However, closely related compounds, such as 1-Methylcyclopropene (1-MCP), have been extensively researched for their applications in the scientific field, particularly in agriculture and post-harvest management of fruits and vegetables. These studies provide insight into the potential applications of structurally similar compounds like Ethyl 1-hydroxycyclopropane-1-carboxylate.
Applications in Agriculture
1-Methylcyclopropene (1-MCP) is recognized for its role as an ethylene action inhibitor, offering significant advantages in extending the shelf life and maintaining the quality of various horticultural products. Its application spans a wide range of fruits and vegetables, demonstrating effectiveness in delaying ripening and senescence, thereby reducing post-harvest losses and enhancing food security (Blankenship & Dole, 2003; Watkins, 2006).
Ethylene Biosynthesis and Its Role in Plant Biology
The ethylene biosynthesis pathway and its physiological roles in plants have been the subject of detailed study. 1-Aminocyclopropane-1-carboxylic acid (ACC), a precursor in the ethylene biosynthesis pathway, and its regulation have crucial implications for plant growth, stress response, and development. This research underscores the importance of ethylene and its precursors in plant biology, suggesting avenues for applying Ethyl 1-hydroxycyclopropane-1-carboxylate in modulating plant responses (Van de Poel & Van Der Straeten, 2014).
Post-Harvest Quality Management
Studies have also focused on the application of 1-MCP in managing post-harvest quality of non-climacteric fruit crops. By inhibiting ethylene perception, 1-MCP has been shown to mitigate senescence processes, physiological disorders, and color changes in various fruits. This insight into the use of ethylene action inhibitors could be extrapolated to the potential use of Ethyl 1-hydroxycyclopropane-1-carboxylate in similar contexts, aiming to improve post-harvest handling and extend the marketability of fresh produce (Li et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 1-hydroxycyclopropane-1-carboxylate is closely related to 1-Aminocyclopropane-1-carboxylate (ACC), which is the direct precursor of the plant hormone ethylene . Ethylene and ACC play a central role in the regulation of bacterial colonization (rhizospheric, endophytic, and phyllospheric) by modulating plant immune responses and symbiotic programs . Therefore, the primary targets of Ethyl 1-hydroxycyclopropane-1-carboxylate are likely to be similar to those of ACC, affecting plant development and defense mechanisms.
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . The interaction of Ethyl 1-hydroxycyclopropane-1-carboxylate with these enzymes and its subsequent conversion to ethylene could result in changes in plant development and defense responses.
Biochemical Pathways
Ethyl 1-hydroxycyclopropane-1-carboxylate may participate in the ethylene biosynthesis pathway, given its structural similarity to ACC. In this pathway, the amino acid methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the cycle, while ACC is oxidized to ethylene by ACC oxidase (ACO) . The downstream effects of this pathway include the regulation of plant growth, development, and defense responses.
Pharmacokinetics
ACC is readily converted to ethylene by nearly all plant tissues , suggesting that Ethyl 1-hydroxycyclopropane-1-carboxylate may also be readily absorbed and metabolized by plants.
Result of Action
The molecular and cellular effects of Ethyl 1-hydroxycyclopropane-1-carboxylate are likely to be similar to those of ACC and ethylene. These effects include the modulation of plant immune responses, symbiotic programs, and several developmental processes, such as root elongation . Additionally, ACC has been shown to play a role in cell wall signaling, guard mother cell division, and pathogen virulence .
Action Environment
The action, efficacy, and stability of Ethyl 1-hydroxycyclopropane-1-carboxylate are likely to be influenced by environmental factors, similar to ACC and ethylene. For instance, plant-associated bacterial communities, which can modulate plant ACC and ethylene levels, can impact plant growth and development . Understanding the impact of these environmental factors is key to the development of new strategies aimed at increased plant growth and protection.
Propriétés
IUPAC Name |
ethyl 1-hydroxycyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-5(7)6(8)3-4-6/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGQZGXWRHYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369982 | |
| Record name | Ethyl 1-hydroxycyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-hydroxycyclopropane-1-carboxylate | |
CAS RN |
137682-89-4 | |
| Record name | Ethyl 1-hydroxycyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-hydroxycyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)






![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)



![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
